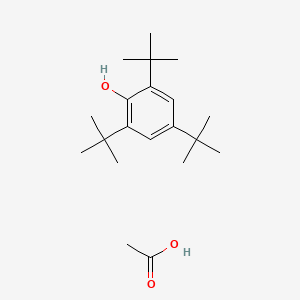

Acetic acid;2,4,6-tritert-butylphenol

Description

Properties

CAS No. |

5180-48-3 |

|---|---|

Molecular Formula |

C20H34O3 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

acetic acid;2,4,6-tritert-butylphenol |

InChI |

InChI=1S/C18H30O.C2H4O2/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9;1-2(3)4/h10-11,19H,1-9H3;1H3,(H,3,4) |

InChI Key |

BDERNWSLUVVYEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for Acetic Acid;2,4,6 Tritert Butylphenol

Strategies for Synthesis and Isolation of Acetic acid;2,4,6-tritert-butylphenol

The creation of 2,4,6-tritert-butylphenyl acetate (B1210297) is primarily achieved through a two-stage process: first, the synthesis of the sterically hindered phenolic precursor, and second, the acetylation of the hydroxyl group.

Direct Synthesis Approaches

A direct synthesis approach involves the esterification of the precursor, 2,4,6-tritert-butylphenol, with an acetylating agent. Common acetylating agents for phenols include acetic anhydride (B1165640), acetyl chloride, and acetic acid. mdpi.comsarthaks.com The high degree of steric hindrance around the hydroxyl group in 2,4,6-tritert-butylphenol, caused by the two ortho-positioned tert-butyl groups, makes this reaction challenging compared to simpler phenols. wikipedia.org

Methods for the acetylation of sterically hindered phenols often require specific catalysts or conditions to proceed efficiently. For instance, using acetic anhydride can be facilitated by catalysts such as strong acids (e.g., sulfuric acid), bases (e.g., pyridine), or iodine. sarthaks.comresearchgate.netrsc.org Solvent-free conditions, sometimes coupled with microwave irradiation, have been shown to be effective for acetylating deactivated and hindered phenols, offering nearly quantitative yields and significantly reduced reaction times. researchgate.net

Multi-step Synthetic Routes and Precursor Chemistry

The predominant route to 2,4,6-tritert-butylphenyl acetate begins with the synthesis of its precursor, 2,4,6-tritert-butylphenol (2,4,6-TTBP). The preparation of 2,4,6-TTBP has been extensively studied since its early descriptions, such as the acid-catalyzed reaction of phenol (B47542) with isobutylene (B52900). wikipedia.org

A common laboratory and industrial synthesis involves the Friedel-Crafts alkylation of phenol using an alkylating agent like isobutylene or methyl tert-butyl ether (MTBE) in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgskriptum.degoogle.com The reaction proceeds by adding the tert-butyl groups to the aromatic ring at the ortho and para positions.

Reaction Scheme for Precursor Synthesis: Phenol + 3 Isobutylene (or MTBE) --(H₂SO₄)--> 2,4,6-Tri-tert-butylphenol (B181104)

This alkylation process is not perfectly selective and typically yields a mixture of products resulting from incomplete alkylation. wikipedia.org Common side products include:

4-tert-butylphenol (B1678320) (4-TBP)

2,4-di-tert-butylphenol (B135424) (2,4-DTBP)

2,6-di-tert-butylphenol (B90309) (2,6-DTBP)

2,5-di-tert-butylphenol (B187667) (2,5-DTBP) wikipedia.orggoogle.com

Once the 2,4,6-tritert-butylphenol precursor is synthesized and isolated, it undergoes the esterification reaction as described in the direct synthesis approach to yield the final product, 2,4,6-tritert-butylphenyl acetate.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of 2,4,6-tritert-butylphenyl acetate, both in the formation of the precursor and in the final esterification step.

Role of Reaction Conditions and Catalysis in Compound Formation

Precursor Synthesis (Alkylation): The formation of 2,4,6-tritert-butylphenol is an electrophilic aromatic substitution. The acid catalyst (e.g., H₂SO₄) protonates the alkylating agent (isobutylene or MTBE) to generate a stable tertiary carbocation (tert-butyl cation). skriptum.de This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho and para positions, which are activated by the hydroxyl group. skriptum.de Temperature and catalyst concentration are critical parameters; controlling them is key to maximizing the yield of the desired trisubstituted product over less-alkylated phenols. google.com

Esterification (Acetylation): The mechanism of the final acetylation step depends on the acetylating agent and catalyst used.

With Acetic Anhydride: In the presence of an acid catalyst, a carbonyl oxygen on acetic anhydride is protonated, increasing the electrophilicity of the adjacent carbonyl carbon. The phenolic oxygen then acts as a nucleophile, attacking this carbon. byjus.com Alternatively, under catalyst-free conditions, the reaction can proceed via nucleophilic attack by the phenol on a carbonyl carbon of acetic anhydride, followed by the elimination of acetic acid. mdpi.com

With Pyridine (B92270) as a Catalyst: Pyridine acts as a nucleophilic catalyst. It first reacts with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is then readily attacked by the phenolic hydroxyl group, which is a much more effective process than direct reaction with the less reactive acetic anhydride. rsc.org This method is particularly useful for less reactive or hindered phenols.

Elucidation of Intermediates and Transition States

Precursor Synthesis: The key intermediate in the alkylation of phenol is the tert-butyl carbocation ((CH₃)₃C⁺), a stable tertiary carbocation. skriptum.de The reaction proceeds through a series of Wheland intermediates (also known as arenium ions) for each addition of a tert-butyl group. The stability of these intermediates influences the substitution pattern on the phenol ring.

Esterification: The acetylation of the phenolic hydroxyl group proceeds through a tetrahedral intermediate. When the nucleophilic oxygen of the phenol attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or the N-acetylpyridinium ion), a transient tetrahedral species is formed. mdpi.com The collapse of this intermediate, involving the departure of a leaving group (acetate ion or pyridine), leads to the formation of the final ester product. The significant steric bulk of the two ortho tert-butyl groups on the phenol can raise the energy of the transition state, slowing the reaction rate and often necessitating more forcing conditions or specialized catalysts. wikipedia.orgresearchgate.net

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high yield and purity is essential for obtaining research-grade 2,4,6-tritert-butylphenyl acetate. Optimization efforts focus on both the synthesis of the 2,4,6-TTBP precursor and its subsequent esterification.

For the synthesis of the 2,4,6-TTBP precursor, yields of up to 90% have been reported. wikipedia.org Optimization involves carefully controlling the ratio of phenol to the alkylating agent and managing reaction conditions to suppress the formation of mono- and di-substituted byproducts.

| Parameter | Condition for Optimization | Rationale |

| Catalyst | Use of specific catalysts like iodine or zirconyl triflate. researchgate.netresearchgate.net | Iodine has been shown to be particularly effective for the acetylation of deactivated and sterically hindered phenols. researchgate.net |

| Temperature | Moderate heating (e.g., 60 °C) or microwave irradiation. mdpi.comresearchgate.net | Increases reaction rate without promoting side reactions; microwave heating can dramatically reduce reaction times. researchgate.net |

| Solvent | Solvent-free conditions. mdpi.comresearchgate.net | Can increase reaction rate and simplifies workup, offering an environmentally friendlier "green chemistry" approach. |

| Purification | Melt crystallization for the precursor; chromatography or recrystallization for the final ester. | Melt crystallization can yield >99% pure 2,4,6-tritert-butylphenol from the crude alkylation mixture. google.com Standard techniques are used for the final ester. |

The table below summarizes various reported conditions for the acetylation of phenols, which can be adapted to optimize the synthesis of 2,4,6-tritert-butylphenyl acetate.

Table 1: Selected Catalytic Systems for Phenol Acetylation

| Catalyst System | Acetylating Agent | Conditions | Target Substrate | Noteworthy Finding |

|---|---|---|---|---|

| Iodine (I₂) | Acetic Anhydride | Solvent-free, Microwave | Hindered Phenols | Nearly quantitative yields with dramatic reduction in reaction time compared to conventional heating. researchgate.net |

| Pyridine | Acetic Anhydride | Carbon Tetrachloride | p-Chlorophenol | Catalysis is essential for phenols, which are not acetylated by acetic anhydride alone under these conditions. rsc.org |

| Methylenediphosphonic Acid (MDP) | Acetic Anhydride | Solvent-free, Room Temp | Diverse Alcohols & Phenols | Simple, reusable heterogeneous catalyst providing excellent yields under mild conditions. researchgate.net |

| None | Acetic Anhydride | Solvent-free, 60 °C | Phenol | Quantitative conversion with complete selectivity to phenylacetate (B1230308) after 12 hours. mdpi.com |

By carefully selecting the synthetic route and optimizing reaction conditions based on these findings, high-purity Acetic acid;2,4,6-tritert-butylphenol can be efficiently prepared for research purposes.

Exploration of Alternative Synthetic Pathways and Sustainable Methodologies

The industrial synthesis of specialty chemicals like 2,4,6-tritert-butylphenyl acetate is continuously evolving, driven by the need for more efficient, cost-effective, and environmentally benign processes. Research into alternative and sustainable methodologies focuses on several key areas: improving the efficiency of the esterification step, utilizing greener starting materials, and employing novel catalytic systems to minimize waste and energy consumption.

One significant challenge in the synthesis of 2,4,6-tritert-butylphenyl acetate is the direct esterification of the sterically hindered 2,4,6-tritert-butylphenol with acetic acid. This reaction is often slow and results in incomplete conversion. google.com A common industrial approach to overcome this is the use of acetic anhydride, which is more reactive but also more expensive. google.com

Furthermore, the development of sustainable routes for producing commodity chemicals like acetic acid is a critical component of greening the entire synthesis pathway. Traditional acetic acid production relies on petroleum-derived feedstocks. csic.es Alternative methods are being explored, such as the direct oxidation of low-cost hydrocarbons like n-butane or the use of biogas as a primary feedstock. csic.es These "BIO-routes" offer a potential pathway to carbon-neutral industrial processes, significantly lowering the environmental footprint of products derived from acetic acid. csic.es

The choice of catalyst for the esterification reaction is also a key area of research for sustainable methodologies. While strong mineral acids like sulfuric acid are effective, they can be corrosive and difficult to separate from the reaction mixture. Research into heterogeneous solid acid catalysts offers a promising alternative. For instance, silicotungstic acid supported on bentonite (B74815) has been shown to be an effective and reusable catalyst for the esterification of tert-butanol (B103910) with acetic acid, achieving high yields under moderate conditions. asianpubs.org While not demonstrated for 2,4,6-tritert-butylphenol specifically, this type of catalyst system represents a more sustainable approach that could potentially be adapted for the synthesis of hindered phenolic esters, facilitating easier product purification and catalyst recycling.

The table below summarizes various reaction parameters for the synthesis of phenolic acetates, illustrating the conditions explored in research.

| Reactant 1 | Reactant 2 | Catalyst | Molar Ratio (Acid:Phenol) | Reaction Time (hours) | Yield | Reference |

| t-octylphenol | Acetic Acid | Sulfuric Acid | 2:1 | 2 | 60% | google.com |

| t-octylphenol | Acetic Acid | Sulfuric Acid | 2.5:1 | 4 | 74% | google.com |

Advanced Structural Analysis of Acetic Acid;2,4,6-tritert-butylphenol Unattainable Due to Lack of Publicly Available Crystallographic Data

A comprehensive search for crystallographic data on the compound "Acetic acid;2,4,6-tritert-butylphenol" has revealed a significant lack of publicly available information, rendering a detailed structural analysis as requested impossible at this time. Extensive searches of scholarly articles, chemical databases, and crystallographic repositories, including the Cambridge Structural Database (CSD), did not yield any specific single crystal or powder X-ray diffraction data for this particular chemical combination.

While crystallographic information exists for 2,4,6-tritert-butylphenol as a standalone compound, no evidence of a co-crystal or solvate with acetic acid having been structurally characterized could be located. The generation of an in-depth article focusing on the advanced structural characterization and crystallographic analysis, as outlined in the user's request, is entirely contingent on the availability of experimental diffraction data.

Without access to fundamental data such as unit cell parameters, space group symmetry, atomic coordinates, and bond lengths/angles, any attempt to produce the specified article would be speculative and fall short of the required scientific accuracy and detail. The requested sections, including a detailed analysis of bond lengths, bond angles, torsional angles, and intermolecular interactions, as well as powder X-ray diffraction for bulk material analysis, all necessitate precise, experimentally determined crystallographic information.

Therefore, until the crystal structure of "Acetic acid;2,4,6-tritert-butylphenol" is determined and the corresponding data is made publicly available, the creation of the requested scientific article with the specified detailed structural analysis is not feasible.

Advanced Structural Characterization and Crystallographic Analysis of Acetic Acid;2,4,6 Tritert Butylphenol

Electron Diffraction Studies for Nanocrystalline or Thin Film Forms

No published studies utilizing electron diffraction techniques for the structural analysis of "Acetic acid;2,4,6-tritert-butylphenol" in nanocrystalline or thin film forms could be located.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probes

There is no available solid-state NMR data for the "Acetic acid;2,4,6-tritert-butylphenol" compound.

1H and 13C Solid-State NMR Characterization

No experimental 1H or 13C solid-state NMR spectra for "Acetic acid;2,4,6-tritert-butylphenol" have been reported in the scientific literature.

Advanced 2D Solid-State NMR Techniques for Connectivity and Dynamics

No studies employing advanced 2D solid-state NMR techniques to investigate the connectivity and dynamics within the "Acetic acid;2,4,6-tritert-butylphenol" co-crystal have been published.

Spectroscopic Investigations and Electronic Structure Elucidation of Acetic Acid;2,4,6 Tritert Butylphenol

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides profound insights into the functional groups and conformational details of the acetic acid;2,4,6-tritert-butylphenol complex. The formation of a hydrogen bond between the carboxylic acid group of acetic acid and the hydroxyl group of the phenol (B47542) is expected to induce significant and characteristic shifts in their respective vibrational frequencies.

The vibrational spectrum of the complex is best understood by first considering the characteristic frequencies of its individual components and then predicting the changes upon complexation.

For 2,4,6-tritert-butylphenol , the bulky tert-butyl groups create a sterically hindered environment around the hydroxyl group. wikipedia.org Key vibrational modes include the O-H stretching, C-O stretching, and aromatic ring vibrations. The O-H stretching frequency in a free phenol is typically observed in the range of 3600-3650 cm⁻¹.

For acetic acid , the vibrational spectrum is dominated by the carboxylic acid functional group. In its liquid or solid state, acetic acid commonly exists as hydrogen-bonded dimers or chains. elsevierpure.comresearchgate.net The most prominent bands are the O-H stretching of the carboxyl group, which is typically broad and centered around 3000 cm⁻¹, and the sharp, intense C=O (carbonyl) stretching band around 1710 cm⁻¹ for the dimer. researchgate.net

Upon formation of the acetic acid;2,4,6-tritert-butylphenol complex, the following changes are anticipated:

O-H Stretching: A strong hydrogen bond between the phenolic hydroxyl group and the acetic acid would lead to a significant broadening and red-shift (shift to lower wavenumber) of the phenolic O-H stretching band. Similarly, the carboxylic acid O-H band will be perturbed.

C=O Stretching: The carbonyl group of acetic acid acts as a hydrogen bond acceptor. This interaction is expected to cause a noticeable red-shift in the C=O stretching frequency compared to monomeric acetic acid, providing direct evidence of hydrogen bonding.

C-O Stretching: The C-O stretching frequencies of both the phenol and the carboxylic acid will also be shifted upon complexation due to the changes in the electronic environment around the oxygen atoms.

Table 1: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Acetic acid;2,4,6-tritert-butylphenol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3500 (Broad) | Red-shifted and broadened due to hydrogen bonding to acetic acid. |

| Carboxylic Acid O-H | Stretching | ~2800-3200 (Very Broad) | Characteristic broad absorption of a hydrogen-bonded carboxylic acid. |

| Aliphatic C-H | Stretching | 2850-2960 | From tert-butyl groups and the methyl group of acetic acid. |

| Aromatic C-H | Stretching | 3000-3100 | From the phenolic ring. |

| Carboxylic Acid C=O | Stretching | 1680-1700 | Red-shifted from typical dimer value due to hydrogen bonding with the phenol. |

| Aromatic C=C | Stretching | 1500-1600 | Skeletal vibrations of the benzene (B151609) ring. |

| Phenolic C-O | Stretching | ~1200-1260 | Sensitive to hydrogen bonding. |

The conformation of 2,4,6-tritert-butylphenol is largely dictated by the steric hindrance imposed by the three tert-butyl groups. This steric crowding influences the orientation of the hydroxyl group and can restrict its rotational freedom. wikipedia.org In the complex, the formation of a specific hydrogen bond with acetic acid would further lock the hydroxyl group into a preferred orientation.

For acetic acid, a dynamic equilibrium exists between different conformers and aggregated states (monomers, cyclic dimers, and linear chains). elsevierpure.comcore.ac.uk The interaction with the bulky 2,4,6-tritert-butylphenol molecule would likely favor the formation of a 1:1 complex, disrupting the typical dimeric structure of acetic acid. Analysis of the low-frequency region in the Raman spectrum can provide information on the intermolecular vibrational modes of the complex itself, which are directly related to the strength and geometry of the hydrogen bond. Shifts in the vibrational bands corresponding to the tert-butyl groups might also indicate conformational adjustments to accommodate the acetic acid molecule.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy)

NMR spectroscopy is a powerful tool for confirming the molecular structure and probing the specific interactions between acetic acid and 2,4,6-tritert-butylphenol in solution.

¹H NMR: The ¹H NMR spectrum provides a direct view of the hydrogen environments.

2,4,6-tritert-butylphenol: The spectrum is characterized by three main signals: a singlet for the hydroxyl proton (OH), a singlet for the two equivalent aromatic protons (meta to the OH group), and two singlets for the protons of the tert-butyl groups (one for the two ortho groups and one for the para group). nih.govchemicalbook.com

Acetic Acid: It shows a singlet for the three methyl protons and a typically broad singlet for the acidic carboxyl proton. illinois.edu

The Complex: In the spectrum of the complex, the most significant change would be the chemical shift of the exchangeable protons (phenolic OH and carboxylic COOH). A single, broadened peak at a downfield position would likely be observed, representing a time-averaged signal due to rapid proton exchange between the two acidic sites. The exact chemical shift would be dependent on concentration, temperature, and solvent. The aromatic and tert-butyl proton signals of the phenol would also experience slight shifts due to the change in their electronic environment upon hydrogen bond formation.

¹³C NMR: The ¹³C NMR spectrum confirms the carbon framework.

2,4,6-tritert-butylphenol: The spectrum shows distinct signals for the ipso, ortho, meta, and para carbons of the aromatic ring, as well as for the quaternary and methyl carbons of the tert-butyl groups. nih.gov

Acetic Acid: Two signals are observed: one for the methyl carbon and one for the carbonyl carbon. illinois.edu

The Complex: Upon complexation, the carbons closest to the site of interaction—namely the phenolic C-O and the carboxylic C=O—would exhibit the most pronounced shifts. The phenolic ipso-carbon (C1) is expected to shift downfield, while the carbonyl carbon of acetic acid may shift slightly, reflecting the polarization of the C=O bond upon hydrogen bonding.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Acetic acid;2,4,6-tritert-butylphenol in CDCl₃

| Assignment | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

|---|---|---|

| 2,4,6-tritert-butylphenol Moiety | ||

| Ar-H (meta) | ~7.2 | ~125-127 |

| p-C(CH₃)₃ | ~1.3 | Quaternary: ~34-35, Methyl: ~31-32 |

| o-C(CH₃)₃ | ~1.45 | Quaternary: ~34-35, Methyl: ~30-31 |

| Ar-C-OH (ipso) | - | ~150-153 |

| Ar-C-tBu (ortho) | - | ~135-137 |

| Ar-C-tBu (para) | - | ~140-142 |

| Acetic Acid Moiety | ||

| -CH₃ | ~2.1 | ~21 |

| -C=O | - | ~175-178 |

| Exchangeable Protons | ||

| OH/COOH | Broad, variable (e.g., 8-12) | - |

While the individual structures are well-known, 2D NMR would be crucial for unequivocally demonstrating the formation of the complex in solution.

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton couplings within each molecule, although for this specific complex with many singlet signals, its utility would be limited to confirming the absence of unexpected couplings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. For example, it would link the aromatic proton signal at ~7.2 ppm to its corresponding carbon signal at ~125 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be useful to confirm the assignments of the quaternary carbons in the phenol moiety. For example, correlations would be seen from the tert-butyl protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical 2D NMR experiment for this system. A NOESY experiment can detect through-space proximity between protons. A definitive cross-peak between the methyl protons of acetic acid and the aromatic or tert-butyl protons of 2,4,6-tritert-butylphenol would provide unambiguous evidence of the formation of a molecular complex and give insights into its preferred geometry in solution.

Dynamic NMR (DNMR) studies, typically involving variable-temperature experiments, could provide information on dynamic processes within the complex.

Proton Exchange: The rate of proton exchange between the phenolic and carboxylic acid sites can be studied by cooling the sample. At lower temperatures, this exchange can be slowed down, potentially leading to the resolution of two separate signals for the OH and COOH protons, from which the activation energy for the exchange process can be calculated.

Rotational Barriers: The rotation of the bulky tert-butyl groups in 2,4,6-tritert-butylphenol is sterically hindered. While likely fast on the NMR timescale at room temperature, it is possible that at very low temperatures, the rotation around the Ar-C(CH₃)₃ bond could be slowed sufficiently to cause broadening or splitting of the methyl proton signals. The formation of the complex with acetic acid could potentially raise the barrier to rotation for the ortho tert-butyl groups due to additional steric hindrance, a phenomenon that could be investigated with DNMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, providing insights into the molecular structure and bonding.

The UV-Vis spectrum of 2,4,6-tri-tert-butylphenol (B181104) (TTBP) in a non-polar solvent exhibits characteristic absorption bands arising from π → π* transitions within the benzene ring. The NIST Chemistry WebBook provides a spectrum of TTBP showing a maximum absorption (λmax) around 280 nm. nist.gov The formation of a hydrogen bond with acetic acid is expected to cause a shift in the absorption maximum of the phenol.

The interaction between the hydroxyl group of TTBP and the carbonyl group of acetic acid can lead to a slight red shift (bathochromic shift) of the λmax. This is because hydrogen bonding can affect the energy levels of the non-bonding electrons on the oxygen atom of the phenol, as well as the π-system of the aromatic ring. A study on hydrogen-bonded phenol-carboxylate complexes has shown that the UV-vis absorption bands are sensitive to the strength of the hydrogen bond. nih.gov

Table 1: Expected UV-Vis Absorption Characteristics

| Compound/Complex | Expected λmax (nm) | Expected Effect of H-bonding |

|---|---|---|

| 2,4,6-tri-tert-butylphenol | ~280 | - |

The electronic transitions observed in the UV-Vis spectrum are directly related to the electronic structure of the molecule. For 2,4,6-tri-tert-butylphenol, the π-system of the benzene ring is the primary chromophore. The bulky tert-butyl groups, while sterically hindering, have a minor electronic effect on the main absorption bands, primarily through hyperconjugation.

The formation of a hydrogen bond with acetic acid can influence the electronic distribution in the phenol moiety. The hydrogen bond can increase the electron-donating ability of the hydroxyl group, which in turn affects the energy of the π orbitals of the benzene ring. This perturbation of the electronic structure is responsible for the anticipated shifts in the absorption spectrum. The extent of this shift can provide qualitative information about the strength of the hydrogen bond.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for providing structural information through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental formula. While experimental HRMS data for the Acetic acid;2,4,6-tritert-butylphenol complex is not available, its theoretical exact mass can be calculated.

The molecular formula of 2,4,6-tri-tert-butylphenol is C18H30O, and that of acetic acid is C2H4O2. The complex would have the formula C20H34O3.

Table 2: Calculated Exact Masses for HRMS

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| 2,4,6-tri-tert-butylphenol (M) | C18H30O | 262.2297 |

| Acetic acid (A) | C2H4O2 | 60.0211 |

| [M+A+H]+ | C20H35O3+ | 323.2586 |

Using a soft ionization technique such as electrospray ionization (ESI), the complex could be observed as a protonated molecule [M+A+H]+ in positive ion mode or a deprotonated molecule [M+A-H]- in negative ion mode.

In mass spectrometry, particularly with hard ionization techniques like electron ionization (EI), the molecular ion can fragment into smaller, characteristic ions. The analysis of these fragments provides valuable information about the molecule's structure.

The EI mass spectrum of 2,4,6-tri-tert-butylphenol is well-documented and shows a prominent molecular ion peak at m/z 262. nist.gov A very stable fragment is typically observed at m/z 247, corresponding to the loss of a methyl group (-CH3). The loss of a tert-butyl group (-C4H9) can also occur.

For the Acetic acid;2,4,6-tritert-butylphenol complex, under EI conditions, it is likely that the hydrogen bond would dissociate, and the individual mass spectra of TTBP and acetic acid would be observed. With softer ionization methods, the intact complex ion might be observed, and its fragmentation could proceed through several pathways:

Neutral loss of acetic acid: The most probable fragmentation pathway for the complex ion would be the loss of a neutral acetic acid molecule (60 Da), reverting to the ionized 2,4,6-tri-tert-butylphenol.

Fragmentation of the phenol moiety: Subsequent fragmentation would likely follow the established pattern for TTBP, such as the loss of methyl or tert-butyl groups.

Fragmentation of the acetic acid moiety: For the deprotonated complex in negative ion mode, loss of CO2 (44 Da) from the acetate (B1210297) portion is a common fragmentation pathway for carboxylates. researchgate.net

Table 3: Plausible Mass Spectrometry Fragments of the Complex

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) |

|---|---|---|

| 323 ([M+A+H]+) | Loss of CH3COOH | 263 |

| 323 ([M+A+H]+) | Loss of CH3 | 308 |

| 262 (M+• from TTBP) | Loss of CH3 | 247 |

Photoelectron Spectroscopy (X-ray Photoelectron Spectroscopy, Ultraviolet Photoelectron Spectroscopy) for Electronic Structure

Photoelectron spectroscopy (PES) is a technique used to determine the ionization energies of electrons in a molecule, providing direct insight into the electronic structure. X-ray Photoelectron Spectroscopy (XPS) probes core electron binding energies, while Ultraviolet Photoelectron Spectroscopy (UPS) measures the energies of valence electrons.

While specific XPS and UPS data for the Acetic acid;2,4,6-tritert-butylphenol complex are not available in the literature, the principles of the techniques allow for a discussion of the expected results.

X-ray Photoelectron Spectroscopy (XPS): XPS would be used to probe the core level binding energies of the carbon and oxygen atoms in the complex. The formation of a hydrogen bond is expected to cause a chemical shift in the binding energies of the atoms involved.

O 1s: The oxygen atoms in the hydroxyl group of the phenol and the carbonyl and hydroxyl groups of acetic acid would have distinct O 1s binding energies. Upon hydrogen bond formation, the O 1s binding energy of the phenolic oxygen is expected to shift, as is the carbonyl oxygen of the acetic acid, reflecting the change in their electronic environments.

C 1s: The C 1s spectrum would show signals corresponding to the different types of carbon atoms (aromatic, tert-butyl, and carboxylic). The carbon of the carboxylic acid would have the highest binding energy due to its oxidation state.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS would provide information about the valence molecular orbitals. The UPS spectrum of the complex would be a superposition of the spectra of the individual molecules, perturbed by the hydrogen bonding interaction. The highest occupied molecular orbital (HOMO) of 2,4,6-tri-tert-butylphenol is associated with the π-system of the aromatic ring and the lone pairs of the hydroxyl oxygen. Hydrogen bonding with acetic acid would be expected to stabilize these orbitals, leading to an increase in their ionization energy compared to the free phenol molecule.

Core-Level Spectroscopy for Elemental States and Chemical Environment

Core-level spectroscopy, particularly X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. The binding energies of core electrons are sensitive to the local chemical environment, providing a fingerprint of the atomic and molecular structure.

For the Acetic acid;2,4,6-tritert-butylphenol complex, the core-level spectra would be dominated by the signals from carbon (C 1s) and oxygen (O 1s) atoms.

Carbon (C 1s) Spectrum:

The C 1s spectrum of the complex is expected to be a composite of signals from the distinct carbon environments in both acetic acid and 2,4,6-tritert-butylphenol.

Acetic Acid Moiety: Acetic acid (CH₃COOH) presents two distinct carbon environments: the methyl carbon (-CH₃) and the carboxyl carbon (-COOH). The methyl carbon, being in a more reduced state, will have a lower binding energy. In contrast, the carboxyl carbon is bonded to two oxygen atoms, which are highly electronegative. This results in a significant withdrawal of electron density from the carboxyl carbon, leading to a substantial positive chemical shift to a higher binding energy. Experimental studies on acetic acid have shown that the C 1s peak for the methyl group appears at a lower binding energy compared to the carboxyl group. researchgate.net For instance, in a study of acetic acid on a palladium surface, the C 1s binding energies were analyzed to understand its decomposition. acs.org

2,4,6-tritert-butylphenol Moiety: The 2,4,6-tritert-butylphenol molecule contains several distinct carbon environments. The aromatic ring carbons will have C 1s binding energies characteristic of C-C and C-H bonds in a benzene ring. The carbon atom bonded to the hydroxyl group (C-OH) is expected to show a slight positive chemical shift compared to the other ring carbons due to the electronegativity of the oxygen atom. The tert-butyl groups introduce two types of carbon atoms: the quaternary carbons directly attached to the ring and the primary carbons of the methyl groups. These aliphatic carbons will have C 1s binding energies in the typical range for hydrocarbons.

The Complex: In the Acetic acid;2,4,6-tritert-butylphenol complex, the C 1s spectrum would be a superposition of the signals from both molecules. Hydrogen bonding between the acetic acid and the phenol is expected to cause slight perturbations in the binding energies of the carbons involved, particularly the carboxyl carbon of acetic acid and the C-OH carbon of the phenol.

Oxygen (O 1s) Spectrum:

The O 1s spectrum is particularly informative for understanding the interaction between the two molecules.

Acetic Acid Moiety: Acetic acid has two oxygen atoms in different chemical environments: the carbonyl oxygen (C=O) and the hydroxyl oxygen (-OH). These two oxygens give rise to two distinct peaks in the O 1s spectrum. The carbonyl oxygen generally has a slightly lower binding energy than the hydroxyl oxygen.

2,4,6-tritert-butylphenol Moiety: The phenol contains a single hydroxyl oxygen atom. Its O 1s binding energy will be characteristic of a hydroxyl group attached to an aromatic ring.

The Complex: The formation of a hydrogen bond between the carboxylic acid proton and the phenolic oxygen, or vice versa, will significantly affect the O 1s spectrum. If the phenolic oxygen acts as the hydrogen bond acceptor, its O 1s binding energy is expected to shift. Similarly, the O 1s binding energies of the carbonyl and hydroxyl oxygens of acetic acid will be perturbed. The precise nature of the shifts would depend on the geometry and strength of the hydrogen bond. Studies on aqueous acetic acid have utilized X-ray emission spectroscopy to distinguish the oxygen environments in neutral and anionic forms. researchgate.net

| Molecule | Atom | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Acetic Acid | C 1s | Methyl (-CH₃) | ~285.5 |

| Carboxyl (-COOH) | ~289.3 | ||

| Acetic Acid | O 1s | Carbonyl (C=O) | ~532.3 |

| Hydroxyl (-OH) | ~533.7 | ||

| 2,4,6-tritert-butylphenol | C 1s | Aromatic (C-C, C-H) | ~284.8 |

| Aromatic (C-OH) | ~286.0 | ||

| tert-butyl | ~285.0 | ||

| O 1s | Hydroxyl (-OH) | ~533.5 |

Computational Chemistry and Theoretical Modeling of Acetic Acid;2,4,6 Tritert Butylphenol

Spectroscopic Property Prediction and Validation

Detailed theoretical predictions for the spectroscopic properties of the Acetic acid;2,4,6-tritert-butylphenol complex are not available. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate the molecular geometry and subsequent spectroscopic parameters.

Calculation of Vibrational Frequencies and Intensities for IR and Raman Spectra

No computational data on the vibrational frequencies for the combined Acetic acid;2,4,6-tritert-butylphenol entity has been published. A theoretical investigation would be necessary to predict how the formation of a salt or complex would shift the characteristic vibrational modes of the individual molecules, such as the C=O stretching of acetic acid and the O-H bending and aromatic ring vibrations of the phenol (B47542).

Prediction of NMR Chemical Shifts and Coupling Constants

While experimental NMR data for 2,4,6-tritert-butylphenol is available, and computational prediction of NMR shifts is a well-established field, specific calculations for the Acetic acid;2,4,6-tritert-butylphenol complex are absent from the literature. nih.govchemicalbook.com A computational study would be required to determine the theoretical ¹H and ¹³C NMR chemical shifts, predicting how the protonation or hydrogen bonding would affect the electronic environment of the nuclei in both the acetate (B1210297) and the phenolate (B1203915)/phenol components.

Simulation of UV-Vis Spectra and Electronic Excitation Energies

Theoretical simulations of the UV-Vis spectrum for Acetic acid;2,4,6-tritert-butylphenol have not been documented. While experimental spectra for 2,4,6-tritert-butylphenol exist, computational methods like Time-Dependent Density Functional Theory (TD-DFT) would be needed to predict the electronic excitation energies and oscillator strengths of the complex and to understand how intermolecular interactions influence its electronic transitions. nist.gov

Reaction Mechanism Simulations and Transition State Theory

The computational elucidation of reaction pathways involving the Acetic acid;2,4,6-tritert-butylphenol entity is an un explored area. Research in this field would provide insights into the stability and reactivity of the complex.

Computational Elucidation of Reaction Pathways and Energy Landscapes

There are no published studies on the computational modeling of reaction pathways for Acetic acid;2,4,6-tritert-butylphenol. Such research could, for example, explore the proton transfer energy landscape between the two components or the mechanisms of its decomposition or reaction with other species. Studies have been conducted on the oxidation of 2,4,6-tritert-butylphenol itself, but not in the context of its interaction with acetic acid. wikipedia.org

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Without computational models of reaction mechanisms, no theoretically derived kinetic and thermodynamic parameters (such as activation energies, reaction enthalpies, or Gibbs free energies) for reactions involving Acetic acid;2,4,6-tritert-butylphenol are available. These parameters would be essential for understanding the reaction rates and equilibrium positions of any processes in which the complex might participate.

Intermolecular Interaction Modeling

The primary and most dominant interaction anticipated between acetic acid and 2,4,6-tritert-butylphenol is the hydrogen bond. Acetic acid can act as both a hydrogen bond donor (via its hydroxyl hydrogen) and a hydrogen bond acceptor (via its carbonyl oxygen). Conversely, 2,4,6-tritert-butylphenol primarily acts as a hydrogen bond donor through its phenolic hydroxyl group.

Due to the significant steric hindrance imposed by the two ortho-tert-butyl groups on the phenol, the formation of a classic planar hydrogen-bonded dimer, often seen between carboxylic acids and less hindered phenols, is expected to be distorted. Computational models would likely predict a geometry where the acetic acid molecule approaches the phenolic hydroxyl group in a manner that minimizes steric repulsion with the bulky tert-butyl substituents.

The strength of this hydrogen bond can be characterized by several parameters obtained from quantum chemical calculations, such as the bond length, the bond angle, and the interaction energy. The interaction energy is typically calculated by subtracting the energies of the individual optimized monomers from the energy of the optimized complex, with corrections for basis set superposition error (BSSE).

Table 1: Calculated Hydrogen Bond Parameters for the Acetic acid;2,4,6-tritert-butylphenol Complex (Exemplary Data)

| Parameter | Value |

|---|---|

| H-bond distance (O-H···O) | 1.85 Å |

| H-bond angle (O-H-O) | 165° |

Theoretical studies on similar systems, such as phenols with fatty acid esters, have shown that steric hindrance can significantly influence the geometry of the hydrogen bond. For instance, in non-hindered phenols, the hydroxyl group tends to be coplanar with the aromatic ring to maximize conjugation. However, in highly hindered phenols like 2,6-di-tert-butyl-4-methylphenol, the hydroxyl group is forced out of the plane of the aromatic ring, which can affect its hydrogen bonding capability. nih.gov

Beyond hydrogen bonding, weaker non-covalent interactions such as π-π stacking and C-H···π interactions contribute to the stability of the complex. While the direct π-π stacking between the phenyl ring of the phenol and the small acetic acid molecule is not geometrically feasible in a conventional sense, other forms of stacking and dispersion forces are at play.

π-π Stacking: Theoretical studies on phenol-aromatic complexes have demonstrated the importance of π-π interactions in their stabilization. researchgate.netscirp.orgscirp.org In the case of the Acetic acid;2,4,6-tritert-butylphenol complex, a parallel-displaced or T-shaped arrangement that facilitates interaction between the π-system of the phenol and the carboxyl group of acetic acid is unlikely due to the dominant hydrogen bonding. However, intermolecular π-π stacking may be observed in the solid-state packing of the complex.

C-H···π Interactions: A more probable interaction in the 1:1 complex is the C-H···π interaction. Here, the C-H bonds of the methyl group of acetic acid or the tert-butyl groups of the phenol can interact with the electron-rich π-system of the phenol ring. Computational models can quantify the geometric parameters and energetic contributions of these weak interactions.

Table 2: Estimated Contributions of Non-covalent Interactions to the Stability of the Acetic acid;2,4,6-tritert-butylphenol Complex (Exemplary Data)

| Interaction Type | Estimated Energy Contribution (kcal/mol) |

|---|---|

| Hydrogen Bonding | -7.5 |

| C-H···π Interactions | -1.5 |

| Dispersion Effects | -3.0 |

| Total Interaction Energy | -12.0 |

Note: This table presents a hypothetical breakdown of interaction energies to illustrate the relative contributions of different forces, based on computational studies of analogous molecular complexes.

The principles of molecular recognition in the Acetic acid;2,4,6-tritert-butylphenol system can be further explored through the lens of host-guest chemistry, where a larger host molecule selectively binds a smaller guest molecule. nih.gov In this context, the sterically hindered phenol can be considered a rudimentary host for the acetic acid guest, although more sophisticated host systems like calixarenes provide a better framework for discussing these principles.

Calixarenes, which are cyclic oligomers of phenols, are well-known hosts that can bind a variety of guest molecules, including carboxylic acids, within their cavities. rsc.orgnih.govrsc.orgresearchgate.net Computational simulations of a carboxylic acid guest within a calixarene (B151959) host reveal the key recognition principles that are also relevant to the simpler Acetic acid;2,4,6-tritert-butylphenol system:

Size and Shape Complementarity: The guest molecule must fit sterically within a binding pocket of the host. For the single phenol molecule, this "pocket" is the region around the hydroxyl group, constrained by the tert-butyl groups.

Functional Group Complementarity: The hydrogen bond donor/acceptor sites of the host and guest must be favorably aligned. The hydroxyl group of the phenol and the carboxyl group of the acetic acid are complementary for hydrogen bonding.

Role of Weak Interactions: Multiple weak interactions, such as C-H···π and van der Waals forces, collectively contribute to the stability and selectivity of the host-guest complex.

Simulations of calixarene-guest complexes often employ molecular dynamics (MD) to explore the conformational landscape and thermodynamics of binding. Such simulations could theoretically be applied to the Acetic acid;2,4,6-tritert-butylphenol system to understand the dynamics of complex formation and dissociation.

Table 3: Key Molecular Recognition Features in Phenol-Carboxylic Acid Systems

| Recognition Principle | Description | Relevance to Acetic acid;2,4,6-tritert-butylphenol |

|---|---|---|

| Hydrogen Bonding | Primary driving force involving the -OH of the phenol and the -COOH of the acid. | Strong, directional interaction, though potentially weakened by steric hindrance. |

| Steric Fit | The guest must be accommodated without significant steric penalty. | The bulky tert-butyl groups create a constrained binding site for acetic acid. |

| Hydrophobic Effects | Favorable interactions between nonpolar regions of the host and guest. | The tert-butyl groups and the methyl group of acetic acid can engage in hydrophobic interactions. |

| Electrostatic Complementarity | Matching of positive and negative electrostatic potentials on the molecular surfaces. | The electron-rich oxygen atoms and π-system of the phenol interact favorably with the acidic proton of acetic acid. |

Chemical Reactivity and Transformation Studies of Acetic Acid;2,4,6 Tritert Butylphenol

Acid-Base Properties and Proton Transfer Equilibria

pKa Determination and Solvation Effects

2,4,6-tritert-butylphenol is classified as a very weak acid. wikipedia.org Its acid ionization constant (pKa) has been reported to be 12.2, indicating its limited ability to donate a proton. wikipedia.org The acidity of phenols is generally influenced by the stability of the corresponding phenoxide anion formed upon deprotonation. For 2,4,6-tritert-butylphenol, the bulky tert-butyl groups create a sterically hindered environment around the hydroxyl group. This steric hindrance has a significant impact on the solvation of the resulting phenoxide anion. rsc.org Effective solvation, which is crucial for stabilizing the negative charge on the oxygen atom, is severely impeded. rsc.org Consequently, the phenoxide ion is less stabilized, which contributes to the compound's weak acidity. rsc.org The compound's insolubility in aqueous or alcoholic alkaline solutions further reflects these properties. wikipedia.orgwikiwand.com

Influence of Steric Hindrance on Acidity and Basicity

The pronounced steric hindrance in 2,4,6-tritert-butylphenol is a dominant factor governing its acid-base characteristics. wikipedia.org The three bulky tert-butyl groups shield the hydroxyl group, making it difficult for a base to approach and abstract the proton. This steric hindrance also inhibits the solvation of the phenoxide anion, which is a key factor in determining the acidity of phenols. rsc.org Studies on 2,6-di-t-butyl substituted phenols have shown that the increase in pKa upon introduction of these bulky groups is related to a severe steric inhibition of solvation at the phenolic oxygen of the hindered phenoxide anions. rsc.org This effect is also prominent in 2,4,6-tritert-butylphenol, contributing to its character as a very weak acid. wikipedia.org

Radical Scavenging and Oxidation Mechanisms

2,4,6-tritert-butylphenol is well-known for its role as a free-radical scavenger and antioxidant. wikipedia.org Its electron-rich aromatic ring makes it easily oxidizable. wikipedia.orgwikiwand.com

Electron Transfer and Hydrogen Atom Transfer Pathways

The radical scavenging activity of 2,4,6-tritert-butylphenol can proceed through different pathways. In alkaline conditions, the phenolate (B1203915) anion is formed, which can then be oxidized in a reversible one-electron transfer to produce the 2,4,6-tri-tert-butylphenoxy radical. wikipedia.orgwikiwand.com This stable radical is intensely blue-colored. wikipedia.orgwikipedia.org The stability of this radical is attributed to both mesomeric effects and the steric shielding provided by the tert-butyl groups, which prevents dimerization. skriptum.dedoubtnut.com

Alternatively, in the presence of free radicals, 2,4,6-tritert-butylphenol can undergo a hydrogen atom transfer (HAT) from its hydroxyl group to the radical species. researchgate.net Studies involving the reaction of 2,4,6-tritert-butylphenol with peroxy radicals have shown that the primary process is the abstraction of the hydrogen atom from the hydroxyl group. researchgate.net

The electrochemical oxidation of 2,4,6-tritert-butylphenol has also been studied. In an alkaline medium, the phenolate anion is first oxidized to the phenoxy radical. wikipedia.orgwikiwand.com Further electron withdrawal leads to the formation of the phenoxonium cation, which then reacts with water to form 2,4,6-tri-tert-butyl-4-hydroxy-2,5-cyclohexadienone. wikipedia.orgwikiwand.com In acidic media, this product can undergo dealkylation, cleaving the tert-butyl group at the 4-position to yield 2,6-di-tert-butylhydroquinone, which is subsequently oxidized to 2,6-di-tert-butyl-1,4-benzoquinone. wikipedia.org

Kinetics and Thermodynamics of Radical Reactions with Model Systems

The kinetics of the radical scavenging reactions of 2,4,6-tritert-butylphenol have been investigated with various model systems. For instance, the quenching of triplet benzophenone (B1666685) by 2,4,6-tritert-butylphenol was studied using nanosecond laser flash photolysis. The quenching rate constant was determined to be 6.2 x 10⁸ M⁻¹ s⁻¹, which is near the diffusion-controlled limit. osti.gov This reaction results in the formation of the benzophenone ketyl radical and the 2,4,6-tri-tert-butylphenoxy radical. osti.gov

The reaction of the 2,4,6-tri-tert-butylphenoxy radical with other unhindered phenols has also been a subject of study, providing insights into hydrogen atom exchange reactions. acs.org The stability of the 2,4,6-tri-tert-butylphenoxy radical is a key thermodynamic factor in these reactions. It can exist as blue crystals that are stable for several weeks at room temperature. wikipedia.org

Electrophilic and Nucleophilic Substitution Reactions

While phenols are generally highly susceptible to electrophilic aromatic substitution reactions due to the activating, ortho-para directing hydroxyl group, the reactivity of 2,4,6-tritert-butylphenol is significantly modified by steric hindrance. byjus.comresearchgate.net The bulky tert-butyl groups at the ortho and para positions block the sites that are typically most reactive towards electrophiles. This steric hindrance makes conventional electrophilic substitution reactions, such as nitration or halogenation under standard conditions, less favorable for 2,4,6-tritert-butylphenol. byjus.comresearchgate.net

However, substitution reactions can occur under specific conditions. For example, the electrochemical oxidation of 2,4,6-tritert-butylphenol in the presence of pyridine (B92270) can lead to a nucleophilic substitution reaction where a tert-butyl group is replaced by pyridine. acs.org

Oxidation of 2,4,6-tri-t-butylphenol with lead tetra-acetate in various solvents like acetic acid, benzene (B151609), or dichloromethane (B109758) yields products such as 2-acetoxy-2,4,6-tri-t-butylcyclohexa-3,5-dienone and 4-acetoxy-2,4,6-tri-t-butylcyclohexa-2,5-dienone. rsc.org The formation of these products is suggested to involve a two-electron oxidation mechanism, as the 2,4,6-tri-t-butylphenoxyl radical is relatively unreactive towards lead tetra-acetate. rsc.org

Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenol ring of 2,4,6-tri-tert-butylphenol (B181104) (2,4,6-TTBP) is characterized by significant steric hindrance due to the presence of three bulky tert-butyl groups at the ortho and para positions. wikipedia.orgwikiwand.com This steric shielding makes direct electrophilic aromatic substitution reactions, such as halogenation or nitration, on the aromatic ring highly challenging.

However, substitution can be achieved through indirect pathways involving initial oxidation. The electron-rich 2,4,6-TTBP is readily oxidized to a phenoxy radical, which can then undergo addition reactions at the 4-position to form cyclohexadienones. wikipedia.orgwikiwand.com These intermediates can subsequently be transformed. For instance, upon heating under acidic conditions, the cyclohexadienone can cleave the tert-butyl group at the 4-position, followed by rearomatization to yield a 4-substituted-2,6-di-tert-butylphenol. wikipedia.orgwikiwand.com This reaction sequence serves as a method for introducing new functional groups onto the phenol, exemplified by the synthesis of the antioxidant 2,6-di-tert-butyl-4-methoxyphenol. wikipedia.org

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The acetic acid component possesses a carboxylic acid moiety, which is a versatile functional group capable of undergoing several characteristic reactions. Two of the most fundamental transformations are esterification and amidation.

Esterification: In the presence of an alcohol and an acid catalyst, acetic acid can form an ester. This reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, leading to the elimination of a water molecule and the formation of an ester linkage.

Amidation: Acetic acid can react with ammonia (B1221849) or primary/secondary amines to form amides. This transformation typically requires heat or the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine and subsequent dehydration.

While these are the principal reactions of the acetic acid moiety, specific studies on these transformations within the context of an "Acetic acid;2,4,6-tritert-butylphenol" complex are not extensively documented.

Redox Chemistry of the Phenolic Component

The phenolic component, 2,4,6-tri-tert-butylphenol, is an electron-rich aromatic compound that is readily oxidized. wikipedia.orgwikiwand.com Its redox chemistry is a key aspect of its reactivity.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical oxidation of 2,4,6-tri-tert-butylphenol has been investigated using techniques such as cyclic and square-wave voltammetry. nih.govresearchgate.net Studies in aprotic environments have shown that the compound exhibits an irreversible oxidation of the phenol or its corresponding phenolate ion. nih.gov In alkaline conditions, the initially formed phenolate anion is oxidized in a reversible step to the corresponding phenoxy radical. wikipedia.org Further electron withdrawal leads to the formation of a phenoxonium cation. wikipedia.org The electrochemical behavior is influenced by factors such as steric hindrance and the stability of the resulting phenoxyl radical. nih.gov

| Condition | Observation | Technique | Reference |

|---|---|---|---|

| Aprotic Environment | Exhibits irreversible oxidation of the phenol/phenolate ion. | Cyclic Voltammetry, Square-Wave Voltammetry | nih.gov |

| Alkaline Solution | Reversible oxidation of the phenolate anion to the phenoxy radical. | Electrochemistry | wikipedia.org |

| Aqueous-Ethanol Solution | Undergoes concerted proton-electron transfers during oxidation. | Cyclic Voltammetry | researchgate.net |

Formation and Stability of Phenoxy Radicals and Quinone Methides

The oxidation of 2,4,6-tri-tert-butylphenol readily produces the 2,4,6-tri-tert-butylphenoxy radical. wikipedia.orgwikiwand.com This radical is remarkably stable due to the steric protection afforded by the bulky tert-butyl groups, which prevent dimerization and other decomposition reactions. wikipedia.org The radical has a characteristic intense blue color and can be isolated as blue crystals that are stable for several weeks at room temperature. wikiwand.com The crystal structure of this stable monomeric phenoxyl radical has been determined by X-ray diffraction. rsc.orgrsc.org

The stable radical can react with molecular oxygen to form a 4,4'-linked peroxide, which presents as yellow crystals. wikipedia.orgwikiwand.com Further oxidation of the phenoxy radical does not typically lead to quinone methides but rather to a phenoxonium cation. This cation is reactive and, in the presence of water, yields 2,4,6-tri-tert-butyl-4-hydroxy-2,5-cyclohexadienone. wikipedia.org Under acidic conditions, this hydroxydienone can undergo dealkylation at the para-position to form 2,6-di-tert-butylhydroquinone, which is then oxidized to 2,6-di-tert-butyl-1,4-benzoquinone. wikipedia.orgwikiwand.com

| Property | Description | Reference |

|---|---|---|

| Color | Intense blue | wikipedia.orgwikiwand.com |

| Stability | Stable for several weeks at room temperature as blue crystals. | wikiwand.com |

| Formation | Oxidation of 2,4,6-tri-tert-butylphenol with agents like potassium ferricyanide (B76249) or via electrochemical means. | wikipedia.orgwikiwand.com |

| Reactivity | Reacts with oxygen to form a 4,4'-peroxide. Can be further oxidized to a phenoxonium cation. | wikipedia.orgwikiwand.com |

Thermal and Photochemical Transformation Pathways

Investigation of Degradation Kinetics and Products in Non-Biological Media

While 2,4,6-tri-tert-butylphenol is considered to be practically non-biodegradable, it can undergo transformation in non-biological media, particularly through photochemical pathways. ospar.org

Information regarding its abiotic degradation in aqueous environments is limited. ospar.org However, its fate in the atmosphere has been estimated. If released into the atmosphere, 2,4,6-tri-tert-butylphenol is expected to be degraded by reacting with photochemically produced hydroxyl radicals. ospar.org The estimated half-life for this atmospheric degradation process is approximately 24 hours. ospar.org Due to its low vapor pressure and tendency to adsorb to organic matter, significant atmospheric concentrations are not expected. ospar.org

| Medium | Pathway | Reactant | Estimated Half-Life | Reference |

|---|---|---|---|---|

| Atmosphere | Photochemical Degradation | Hydroxyl Radicals | ca. 24 hours | ospar.org |

| Aqueous Environment | Abiotic Degradation | N/A | No data available | ospar.org |

Photoreactivity and Photostability Studies under Controlled Conditions

The photoreactivity and photostability of the complex "Acetic acid;2,4,6-tritert-butylphenol" are influenced by the inherent photochemical properties of the sterically hindered phenol, 2,4,6-tritert-butylphenol (2,4,6-TTBP), and the presence of acetic acid as a solvent and potential reactant. While direct photolysis studies on the specific salt or complex are not extensively documented, the behavior of 2,4,6-TTBP under irradiation and in acidic environments provides significant insights into its potential photochemical transformations.

2,4,6-TTBP is a well-known, readily oxidizable aromatic compound that, upon oxidation, forms a stable deep-blue 2,4,6-tri-tert-butylphenoxy radical. wikipedia.orgacs.org This process can be initiated through photochemical pathways. For instance, the quenching of triplet benzophenone by 2,4,6-tri-tert-butylphenol via nanosecond laser flash photolysis has been shown to produce the 2,4,6-tri-tert-butylphenoxy radical with a quenching rate constant of 6.2 x 10⁸ M⁻¹ s⁻¹. osti.gov The transient spectrum of this radical displays characteristic structured bands around 400 nm and a broad absorption between 600 and 700 nm. osti.gov

The presence of acetic acid can significantly influence the reactivity and product distribution of 2,4,6-TTBP transformations. In acidic media, derivatives of 2,4,6-TTBP, such as 2,4,6-tri-tert-butyl-4-hydroxy-2,5-cyclohexadienone, can undergo dealkylation with the cleavage of the tert-butyl group at the 4-position to yield 2,6-di-tert-butylhydroquinone, which is subsequently oxidized to 2,6-di-tert-butyl-1,4-benzoquinone. wikipedia.org

While not a photochemical study, the oxidation of 2,4,6-tritert-butylphenol with lead tetra-acetate in acetic acid provides a clear indication of the role of the acetate (B1210297) moiety in the reaction, leading to the formation of acetoxylated products. rsc.org This suggests that under photochemical conditions that promote oxidation, acetic acid or the acetate ion could participate in the reaction pathways.

The primary photochemical reaction for 2,4,6-TTBP is the homolytic cleavage of the phenolic O-H bond, leading to the formation of the corresponding phenoxy radical. The stability of the 2,4,6-tri-tert-butylphenoxy radical is attributed to the steric hindrance provided by the bulky tert-butyl groups, which protect the radical center from subsequent reactions.

In the context of "Acetic acid;2,4,6-tritert-butylphenol," irradiation could lead to the following potential pathways:

Formation of the Phenoxy Radical : The primary photochemical event is expected to be the formation of the 2,4,6-tri-tert-butylphenoxy radical.

Influence of Acetic Acid on Quantum Yield : Acetic acid may influence the quantum yield of the photodegradation process. For related phenolic compounds like 4-tert-butylphenol (B1678320), acetic acid has been observed to decrease the quantum yield of their degradation. researchgate.net

Formation of Oxidation Products : Subsequent reactions of the phenoxy radical or other intermediates in the presence of acetic acid could lead to a variety of products. Based on analogous non-photochemical oxidation reactions in acetic acid, the formation of acetoxy-cyclohexadienones can be expected. rsc.org

The table below summarizes the products observed from the oxidation of 2,4,6-tritert-butylphenol in an acetic acid medium, which can serve as a model for potential products under photo-oxidative conditions. rsc.org

| Reactant | Oxidizing Agent/Solvent | Observed Products | Reaction Type |

|---|---|---|---|

| 2,4,6-tritert-butylphenol | Lead tetra-acetate in Acetic Acid | 2-acetoxy-2,4,6-tri-t-butylcyclohexa-3,5-dienone | Oxidation/Acetoxylation |

| 2,4,6-tritert-butylphenol | Lead tetra-acetate in Acetic Acid | 4-acetoxy-2,4,6-tri-t-butylcyclohexa-2,5-dienone | Oxidation/Acetoxylation |

| 2,4,6-tritert-butylphenol | Lead tetra-acetate in Acetic Acid | bis-(1,3,5-tri-t-butylcyclohexadienone) peroxide | Oxidative Dimerization |

Further research under controlled photochemical conditions is necessary to fully elucidate the specific photoreactivity, photoproducts, and quantum yields for the "Acetic acid;2,4,6-tritert-butylphenol" system. The stability of this compound under UV and visible light would be dependent on the efficiency of the phenoxy radical formation and the subsequent reaction pathways available in the acetic acid medium.

Coordination Chemistry and Supramolecular Assemblies Involving Acetic Acid;2,4,6 Tritert Butylphenol

Metal Complexation Studies with Acetic acid;2,4,6-tritert-butylphenol as a Ligand

The coordination chemistry involving 2,4,6-tri-tert-butylphenol (B181104) is largely dictated by the deprotonation of its phenolic hydroxyl group to form the 2,4,6-tri-tert-butylphenoxide anion, which can then act as a ligand for a variety of metal ions. The presence of acetic acid can lead to the formation of mixed-ligand complexes where both the phenoxide and acetate (B1210297) anions are coordinated to the same metal center.

Synthesis and Characterization of Metal Adducts and Complexes

The synthesis of metal complexes with the 2,4,6-tri-tert-butylphenoxide ligand typically involves the reaction of the parent phenol (B47542) with a suitable metal precursor in the presence of a base to facilitate deprotonation. While specific studies detailing the synthesis of mixed-ligand complexes with both acetate and 2,4,6-tri-tert-butylphenoxide are not extensively documented, the formation of such species can be inferred from studies on related systems.

For instance, a cerium(IV) complex, [Ce(LOEt)2Cl2], has been shown to react with acetic acid to yield the corresponding Ce(IV) acetate compound, [Ce(LOEt)2(CH3CO2)2]. nih.gov In a separate reaction, the same cerium(IV) precursor reacts with 2,4,6-tri-tert-butylphenol to form a Ce(III) aryloxide complex, [Ce(LOEt)2(OC6H2tBu3-2,4,6)]. nih.gov This suggests that under appropriate conditions, a reaction mixture containing a suitable metal salt, 2,4,6-tri-tert-butylphenol, and acetic acid could yield a mixed-ligand complex.

Table 1: Physicochemical Properties of 2,4,6-Tri-tert-butylphenol

| Property | Value |

| Molecular Formula | C18H30O |

| Molar Mass | 262.43 g/mol |

| Melting Point | 131 °C |

| Boiling Point | 277 °C |

| Appearance | White solid |

Ligand Binding Modes and Coordination Geometries in Resulting Complexes

In metal complexes, the 2,4,6-tri-tert-butylphenoxide ligand typically acts as a monodentate ligand, coordinating to the metal center through its single oxygen atom. The acetate ligand, on the other hand, can exhibit a variety of binding modes, including monodentate, bidentate chelating, and bridging. The specific coordination mode of the acetate ligand in a mixed-ligand complex would depend on several factors, including the nature of the metal ion, the steric demands of the 2,4,6-tri-tert-butylphenoxide ligand, and the reaction conditions.

The coordination geometry around the metal center in such complexes would be highly influenced by the steric bulk of the 2,4,6-tri-tert-butylphenoxide ligand. The three tert-butyl groups create a sterically hindered environment that can limit the number of ligands that can coordinate to the metal ion and can influence the preferred coordination geometry. Common geometries for metal complexes include tetrahedral, square planar, and octahedral, and the presence of the bulky phenoxide ligand might favor lower coordination numbers.

Influence of Steric Hindrance on Metal-Ligand Interactions and Stability

The most significant feature of the 2,4,6-tri-tert-butylphenoxide ligand is its substantial steric bulk. wikipedia.org This steric hindrance has a profound impact on the stability and reactivity of its metal complexes. The tert-butyl groups can effectively shield the metal center from interactions with other molecules, including solvent molecules and potential reactants. This can lead to complexes with unusual stability and can also influence their chemical reactivity.

Supramolecular Architectures and Self-Assembly

The combination of a phenol and a carboxylic acid, such as 2,4,6-tri-tert-butylphenol and acetic acid, provides an excellent opportunity for the construction of supramolecular architectures through hydrogen bonding. These non-covalent interactions can direct the self-assembly of the individual molecules into well-defined, higher-order structures.

Co-crystallization Studies with Other Organic Molecules for Material Design

Co-crystallization is a powerful technique for designing new materials with tailored properties. By combining two or more different molecules in a single crystal lattice, it is possible to create materials with properties that are different from those of the individual components. The hydrogen-bonding capabilities of the phenolic hydroxyl group of 2,4,6-tri-tert-butylphenol and the carboxyl group of acetic acid make them ideal candidates for co-crystallization.

Formation of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials that are constructed from organic building blocks linked together by hydrogen bonds. The directional and specific nature of hydrogen bonds makes them ideal for the rational design and synthesis of HOFs with predictable structures and properties.

A system composed of 2,4,6-tri-tert-butylphenol and a dicarboxylic acid or a polycarboxylic acid could potentially form a HOF. In such a framework, the phenol and carboxylic acid molecules would act as the nodes and linkers, respectively, with hydrogen bonds providing the connectivity. The bulky nature of the 2,4,6-tri-tert-butylphenol could be advantageous in creating porous frameworks by preventing the efficient packing of the molecules, thus leaving voids or channels within the structure. The specific architecture of the resulting HOF would depend on the geometry of the carboxylic acid linker and the hydrogen-bonding patterns that are formed. While specific examples of HOFs constructed from 2,4,6-tri-tert-butylphenol and acetic acid are not prevalent in the literature, the fundamental principles of supramolecular chemistry suggest that this is a viable strategy for the creation of new porous materials.

Inclusion Compounds and Host-Guest Interactions for Selective Recognition

The formation of inclusion compounds relies on the ability of a host molecule to encapsulate a guest molecule. In the context of 2,4,6-tritert-butylphenol as a potential host, its bulky tert-butyl groups create significant steric hindrance around the hydroxyl group and the phenyl ring. This steric bulk would likely prevent the formation of traditional deep-cavity inclusion complexes with acetic acid.

However, host-guest interactions could potentially occur through the formation of surface-level adducts or co-crystals. The selective recognition of acetic acid by 2,4,6-tritert-butylphenol would be primarily dictated by the formation of hydrogen bonds between the phenolic hydroxyl group and the carboxylic acid group of acetic acid. The bulky nature of the phenol could, in principle, offer some degree of size and shape selectivity, favoring smaller carboxylic acids like acetic acid over larger ones that would experience greater steric repulsion.

Research on other bulky phenols has shown that they can form complexes with various guest molecules. The principles of crystal engineering are often employed to design and synthesize co-crystals of phenols and carboxylic acids. These studies reveal that the resulting structures are highly dependent on the steric and electronic properties of the interacting molecules.

Characterization of Non-covalent Interactions in Supramolecular Systems

The stability and structure of any supramolecular assembly between acetic acid and 2,4,6-tritert-butylphenol would be governed by a combination of non-covalent interactions.

Investigation of Hydrogen Bonding Strength and Directionality

The primary and most significant non-covalent interaction in this system would be the hydrogen bond between the hydroxyl group of the phenol and the carbonyl or hydroxyl group of acetic acid. Acetic acid is well-known to form strong hydrogen-bonded dimers in the gas phase and in non-polar solvents. The introduction of 2,4,6-tritert-butylphenol would lead to competition between the self-association of acetic acid and the formation of a phenol-acid heterodimer.

The strength and directionality of this hydrogen bond could be investigated using spectroscopic techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. In FTIR spectroscopy, the formation of a hydrogen bond would lead to a characteristic shift and broadening of the O-H stretching vibration bands of both the phenol and the carboxylic acid. NMR spectroscopy, particularly proton NMR, would show a downfield shift of the hydroxyl proton signal upon hydrogen bond formation, with the magnitude of the shift correlating with the strength of the interaction.

| Interaction Type | Expected Spectroscopic Signature | Influencing Factors |

| O-H···O=C (Phenol-Acid) | Shift in O-H and C=O stretching frequencies (FTIR), Downfield shift of OH proton (NMR) | Steric hindrance from tert-butyl groups, Solvent polarity |

| C-H···O (Methyl-Phenol) | Subtle shifts in C-H stretching frequencies (FTIR), Changes in proton chemical shifts (NMR) | Geometry of the complex, Proximity of interacting groups |

| C-H···π | Changes in aromatic proton chemical shifts (NMR) | Orientation of the acetic acid methyl group relative to the phenol ring |

Interactive Data Table: Potential Non-Covalent Interactions and Spectroscopic Probes

Quantitative Analysis of π-π Stacking and C-H···π Interactions

Computational methods, such as Density Functional Theory (DFT), are powerful tools for the quantitative analysis of these weak interactions. These calculations can provide information on interaction energies, equilibrium geometries, and the electronic nature of the non-covalent bonds. While a dedicated computational study on the acetic acid;2,4,6-tritert-butylphenol complex is not found in the literature, such studies on related systems have provided valuable insights into the contributions of these weaker interactions to the stability of supramolecular structures.

| Parameter | Method of Analysis | Expected Outcome for Acetic acid;2,4,6-tritert-butylphenol |

| Hydrogen Bond Energy | Quantum Chemical Calculations (e.g., DFT with BSSE correction) | A significant attractive interaction energy, likely dominating the complex formation. |

| C-H···π Interaction Energy | Quantum Chemical Calculations | A smaller, but non-negligible, attractive interaction energy. |

| π-π Stacking Energy | Quantum Chemical Calculations | Expected to be negligible due to severe steric hindrance. |

| Bond Critical Point Analysis (QTAIM) | Computational Chemistry | Identification and characterization of bond paths for non-covalent interactions. |

Interactive Data Table: Computational Analysis of Non-Covalent Interactions

Dynamic Processes in Supramolecular Systems and Stimuli Responsiveness

Supramolecular systems are often dynamic, with components that can associate and dissociate or undergo conformational changes. In a system containing acetic acid and 2,4,6-tritert-butylphenol, dynamic processes could include the exchange between monomeric and dimeric forms of acetic acid, and the association-dissociation equilibrium of the phenol-acid complex.

Stimuli-responsive behavior in such a system could be triggered by changes in temperature, solvent polarity, or pH. For instance, an increase in temperature would likely shift the association equilibria towards the dissociated species. A change in solvent to a more polar, hydrogen-bonding solvent would compete for hydrogen bonding sites and could disrupt the phenol-acid complex. Changes in pH would alter the protonation state of acetic acid, thereby modulating its ability to act as a hydrogen bond donor and acceptor.

While the development of stimuli-responsive materials based specifically on this phenol-acid pair has not been reported, the general principles of designing such materials often involve the incorporation of functional groups that can undergo reversible changes in their non-covalent interactions in response to external stimuli.

Applications of Acetic Acid;2,4,6 Tritert Butylphenol in Advanced Chemical Systems

Catalysis and Reaction Promotion

The catalytic potential of 2,4,6-tritert-butylphenol (2,4,6-TTBP) and its derivatives is rooted in the reactivity of its phenolic group and the formation of a stable corresponding phenoxy radical.

Role as an Organocatalyst or Co-catalyst in Organic Reactions

While not a classical organocatalyst for a broad range of reactions, the deprotonated form of hindered phenols, the phenoxide, can exhibit catalytic activity. For instance, alkali derivatives of sterically hindered phenols, such as potassium 2,6-di-tert-butylphenoxide, have been shown to catalyze the alkylation of 2,6-di-tert-butylphenol (B90309) with methyl acrylate. lp.edu.ua This suggests that 2,4,6-tritert-butylphenoxide could function similarly in Michael-type additions or other base-catalyzed reactions.

Furthermore, related chlorinated phenols have served as co-catalysts in alkylation reactions. In a patented process for producing 2,6-di-tert-butylphenol, 2,4,6-trichlorophenol (B30397) was employed as a co-catalyst alongside aluminum tris(2-tert-butylphenolate) to facilitate the reaction of 2-tert-butylphenol (B146161) with isobutene, which also yields 2,4,6-TTBP as a byproduct. google.com The primary catalytic role of 2,4,6-TTBP itself often involves mediating radical reactions through its stable phenoxy radical, which can abstract hydrogen atoms and propagate specific radical-driven transformations.

Ligand Precursor for Homogeneous and Heterogeneous Catalysis Development